molecular formula C10H22O2 B14228845 Decane-1,8-diol CAS No. 828933-88-6

Decane-1,8-diol

Cat. No.: B14228845
CAS No.: 828933-88-6
M. Wt: 174.28 g/mol
InChI Key: GXNQEVBKQUQPGE-UHFFFAOYSA-N
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Description

Decane-1,8-diol (CAS: Not explicitly provided; structurally C₁₀H₂₂O₂) is a saturated aliphatic diol with hydroxyl groups at the 1st and 8th positions of a 10-carbon chain. It is a key intermediate in organic synthesis, particularly in the production of pheromones and polymers. Its synthesis is noted for being cost-effective, as it utilizes readily available starting materials in a six-step process to generate aldehydes and other derivatives . Applications include its use in rice stem borer pheromone blends for agricultural pest control and as a monomer in poly(ester-urethane) production .

Properties

CAS No.

828933-88-6

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

decane-1,8-diol

InChI

InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3

InChI Key

GXNQEVBKQUQPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to decane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: Decane-1,8-dione.

    Reduction: Decane.

    Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.

Scientific Research Applications

Decane-1,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Diols

Structural and Physical Properties

The table below compares Decane-1,8-diol with analogs differing in chain length and hydroxyl group positions:

Compound Chain Length Hydroxyl Positions Key Physical Properties* Key Applications
This compound C10 1,8 Moderate symmetry; high H-bonding Pheromones, polyurethanes
Octane-1,8-diol C8 1,8 Higher symmetry; shorter chain Polymer crosslinking
Decane-1,10-diol C10 1,10 Terminal OH groups; linear Polyester synthesis
Dodecane-1,12-diol C12 1,12 Terminal OH; longer chain High-flexibility polymers
9-Octadecene-1,8-diol C18 1,8 Unsaturated (E-configuration) Specialty chemicals

*Physical properties inferred from chain length and functional group positioning.

Key Observations:
  • Terminal vs. Internal OH Groups : Decane-1,10-diol (terminal OH) is more linear and less sterically hindered than this compound, favoring its use in polyester synthesis .
  • Chain Length : Longer chains (e.g., Dodecane-1,12-diol) reduce polymer rigidity, while unsaturated analogs like 9-Octadecene-1,8-diol introduce reactivity for specialized applications .

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